REACTION_SMILES
|
[Br:16][CH2:17][C:18](=[O:19])[O:20][CH2:21][CH3:22].[C:10](=[O:11])([O-:12])[O-:13].[CH3:1][C:2]1([CH3:9])[C:3](=[O:8])[NH:4][C:5](=[O:7])[NH:6]1.[Cs+:14].[Cs+:15].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27]>>[CH3:1][C:2]1([CH3:9])[C:3](=[O:8])[N:4]([CH2:17][C:18](=[O:19])[O:20][CH2:21][CH3:22])[C:5](=[O:7])[NH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)NC(=O)NC1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)CN1C(=O)NC(C)(C)C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |